1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one is an organic compound characterized by a pyrazine ring substituted with a 4-methoxybenzyl group and two chlorine atoms located at the 3 and 5 positions. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its chemical structure allows for diverse reactivity and biological activity, making it a subject of interest in scientific research.
This compound can be classified as a heterocyclic organic compound due to the presence of the pyrazine ring, which contains nitrogen atoms within its aromatic structure. The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H10Cl2N2O/c1-14-10-5-3-9(4-6-10)11(15)8-2-7-12(13)16-8/h2-6H,7H2,1H3
, and its CAS number is 393860-82-7.
The synthesis of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one typically involves the following steps:
The molecular structure of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one features:
The molecular formula for this compound is , with a molecular weight of approximately 273.12 g/mol.
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one can undergo various chemical reactions:
The mechanism of action for 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one primarily involves its interactions at the molecular level:
The physical and chemical properties of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one has several scientific research applications:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5